Sulfo-SIA Crosslinker
Description
Significance of Covalent Modifiers in Elucidating Biomolecular Interactions
Covalent modifiers are a class of molecules that form a covalent bond with a target biomolecule, such as a protein or nucleic acid. numberanalytics.com This irreversible or reversible interaction can provide invaluable insights into the function, structure, and regulation of these essential cellular components. numberanalytics.comacs.org By selectively targeting specific functional groups on a biomolecule, researchers can map binding sites, identify interacting partners, and probe the dynamics of complex biological processes. acs.org
The significance of covalent modifiers lies in their ability to capture transient or weak interactions that might otherwise be difficult to detect. Once a covalent bond is formed, the interaction is stabilized, allowing for the isolation and characterization of the complex. This has been instrumental in a wide range of applications, from fundamental studies of enzyme mechanisms to the development of novel therapeutic agents. acs.orgblogspot.com
Overview of N-Sulfosuccinimidyl Iodoacetate (Sulfo-SIA Crosslinker) as a Research Reagent
N-Sulfosuccinimidyl iodoacetate, commonly known as Sulfo-SIA, is a heterobifunctional crosslinking reagent that has gained prominence in biochemical research. dcchemicals.comtargetmol.com It is a water-soluble compound, a key feature that enhances its utility in biological systems. dcchemicals.comdcchemicals.com Sulfo-SIA is particularly noteworthy for being one of the shortest crosslinkers available, with a spacer arm length of just 1.5 angstroms. dcchemicals.comdcchemicals.com This short spacer arm makes it an ideal tool for probing very close-range interactions between biomolecules.
The utility of Sulfo-SIA stems from its two distinct reactive groups. One end of the molecule contains a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester, which reacts specifically with primary amines, such as the side chain of lysine (B10760008) residues in proteins. The other end features an iodoacetyl group, which is highly reactive towards sulfhydryl groups, found in the amino acid cysteine. gbiosciences.comsigmaaldrich.com This dual reactivity allows for the specific and controlled crosslinking of different functional groups, a crucial advantage in complex biological mixtures.
Sulfo-SIA is a non-cleavable crosslinker, meaning that once the covalent bond is formed, it cannot be easily broken under normal experimental conditions. dcchemicals.comtargetmol.com This property is advantageous when the goal is to permanently link interacting molecules for subsequent analysis. One of the significant applications of Sulfo-SIA is in the creation of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that specifically targets cancer cells. dcchemicals.combiocat.com
Classification of Crosslinkers in Academic Contexts: Homobifunctional Versus Heterobifunctional Reagents
In the academic and research landscape, chemical crosslinkers are broadly classified into two main categories: homobifunctional and heterobifunctional reagents. thermofisher.comaatbio.com This classification is based on the nature of the reactive groups at either end of the crosslinker's spacer arm. thermofisher.com
Heterobifunctional Crosslinkers: In contrast, heterobifunctional crosslinkers have two different reactive groups at their ends. gbiosciences.comaatbio.com This feature allows for a more controlled, two-step conjugation process. gbiosciences.com Researchers can first react one end of the crosslinker with one molecule and then, after removing the excess unreacted crosslinker, introduce the second molecule to react with the other end. This sequential approach minimizes the formation of unwanted polymers and self-conjugated products. gbiosciences.comaatbio.com Sulfo-SIA is a prime example of a heterobifunctional crosslinker, with its amine-reactive Sulfo-NHS ester and sulfhydryl-reactive iodoacetyl group. dcchemicals.comtargetmol.com
The choice between a homobifunctional and a heterobifunctional crosslinker depends on the specific research question and the nature of the biomolecules being studied. The table below provides a comparison of these two classes of crosslinkers.
| Feature | Homobifunctional Crosslinkers | Heterobifunctional Crosslinkers |
| Reactive Groups | Two identical reactive groups | Two different reactive groups |
| Reaction Type | Typically a one-step reaction | Allows for controlled two-step reactions |
| Specificity | Links similar functional groups | Links different functional groups |
| Potential Issues | Can lead to polymerization and self-conjugation | Minimizes unwanted side reactions |
| Example | Disuccinimidyl suberate (B1241622) (DSS) | N-Sulfosuccinimidyl iodoacetate (Sulfo-SIA) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7INO7S |
|---|---|
Molecular Weight |
364.0865 |
IUPAC Name |
1-(2-iodoacetyl)oxy-2,5-dioxopyrrolidin-1-ium-1-sulfonic acid |
InChI |
InChI=1S/C6H6INO7S/c7-3-6(11)15-8(16(12,13)14)4(9)1-2-5(8)10/h1-3H2/p+1 |
InChI Key |
LBYKLOPOXRATHZ-UHFFFAOYSA-N |
SMILES |
C1CC(=O)[N+](C1=O)(OC(=O)CI)S(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sulfo-SIA Crosslinker, Sulfo-SIA Cross linker, Sulfo-SIA Cross-linker |
Origin of Product |
United States |
Reactive Mechanisms and Specificity in Sulfo Sia Crosslinker Applications
Amine-Reactive N-Hydroxysuccinimide (NHS) Ester Chemistry
The Sulfo-SIA crosslinker contains a Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester, a derivative of the N-hydroxysuccinimide (NHS) ester. This functional group is specifically designed to react with primary amines. thermofisher.com
Reaction with Lysine (B10760008) Residues and N-termini on Biomolecules
The Sulfo-NHS ester moiety of Sulfo-SIA readily reacts with the primary amino groups present on biomolecules. interchim.fr In proteins, these primary amines are predominantly found at the N-terminus of the polypeptide chain (α-amine) and on the side chain of lysine (Lys, K) residues (ε-amine). thermofisher.com Due to their typical positive charge under physiological conditions, these amine groups are generally located on the exterior surface of proteins, making them accessible for conjugation without causing significant denaturation of the protein's structure. thermofisher.com The reaction between the Sulfo-NHS ester and a primary amine results in the formation of a stable amide bond, with the release of N-hydroxysuccinimide. thermofisher.comkorambiotech.com
This amine-reactive chemistry is a cornerstone of many bioconjugation techniques. For instance, in the creation of antibody-drug conjugates (ADCs), the Sulfo-NHS ester can be used to link a therapeutic agent to the lysine residues of an antibody. dcchemicals.com Similarly, this chemistry is employed to immobilize proteins onto surfaces for various analytical and purification purposes. korambiotech.com
Amide Bond Formation Kinetics in Experimental Systems
The formation of the amide bond between the Sulfo-NHS ester and a primary amine is a time-sensitive reaction influenced by several factors, most notably pH. The reaction is most efficient in the pH range of 7 to 9. interchim.fr However, the NHS ester is susceptible to hydrolysis, a competing reaction that becomes more pronounced as the pH increases. interchim.frkorambiotech.com
Studies have shown that the half-life of hydrolysis for a typical NHS-ester is approximately 4-5 hours at pH 7.0 and 0°C in an amine-free aqueous environment. This half-life dramatically decreases to just 10 minutes at pH 8.6 and 4°C. korambiotech.comthermofisher.com This rapid hydrolysis at higher pH values can reduce the efficiency of the crosslinking reaction, especially in dilute protein solutions. korambiotech.com Therefore, controlling the reaction time and pH is crucial for achieving optimal conjugation. For example, a typical protocol might involve reacting the Sulfo-SIA with the amine-containing molecule for 30 minutes at room temperature. interchim.fr The kinetics of this reaction can be influenced by the buffer composition; for instance, high concentrations of glycerol (B35011) (20-50%) can decrease the reaction efficiency. thermofisher.com
| Parameter | Condition | Effect on Amide Bond Formation |
| pH | 7-9 | Optimal for reaction with primary amines interchim.fr |
| pH | > 8.5 | Increased rate of hydrolysis of NHS ester korambiotech.com |
| Temperature | 4-37°C | Reaction can proceed within this range interchim.fr |
| Reaction Time | Minutes to overnight | Dependent on other reaction conditions interchim.fr |
| Protein Concentration | Dilute solutions | Can lead to lower efficiency due to hydrolysis korambiotech.com |
| Buffer Composition | High glycerol concentration | Decreased reaction efficiency thermofisher.com |
Sulfhydryl-Reactive Iodoacetyl Chemistry
The second reactive group on the this compound is the iodoacetyl group. This group exhibits high reactivity towards sulfhydryl (thiol) groups. interchim.fr
Specificity for Cysteine Residues and Thiol Group Reactivity
The iodoacetyl group specifically reacts with sulfhydryl groups, which are found in the side chain of cysteine (Cys, C) residues in proteins. thermofisher.commanuals.plus This reaction proceeds via nucleophilic substitution, where the sulfur atom of the sulfhydryl group attacks the carbon atom attached to the iodine, displacing the iodine atom. interchim.frkorambiotech.com The optimal pH for this reaction is between 7.5 and 8.5, with pH 8.3 often cited as ideal for ensuring sulfhydryl selectivity. interchim.frrsc.org
While the iodoacetyl group is highly specific for sulfhydryls under these conditions, it can react with other amino acid residues if there is an absence of free sulfhydryls or if a large excess of the iodoacetyl reagent is used. korambiotech.comthermofisher.com For instance, at a pH above 7, it can react with the imidazole (B134444) groups of histidine residues, although this reaction is significantly slower. thermofisher.com To minimize non-specific reactions, it is recommended to perform iodoacetyl reactions in the dark to limit the generation of free iodine, which can react with tyrosine, histidine, and tryptophan residues. manuals.plusthermofisher.com The high reactivity of iodoacetyl groups with cysteine residues has been a subject of study, with some research indicating that certain cysteine residues, like C151 in Keap1, are particularly susceptible to modification. nih.gov
| Amino Acid Residue | Reactivity with Iodoacetyl Group | pH Condition |
| Cysteine (Sulfhydryl) | High and specific | 7.5 - 8.5 (Optimal at 8.3) interchim.frrsc.org |
| Histidine (Imidazole) | Slow reaction | > 7.0 thermofisher.com |
| Lysine (Amine) | Possible with large excess of reagent | > 7.0 thermofisher.com |
| Methionine | Possible with large excess of reagent | Not specified |
| Tyrosine | Potential side reaction with free iodine | Not specified manuals.plusthermofisher.com |
| Tryptophan | Potential side reaction with free iodine | Not specified manuals.plusthermofisher.com |
Thioether Linkage Formation and Stability
The reaction between the iodoacetyl group and a sulfhydryl group results in the formation of a stable thioether linkage. interchim.frkorambiotech.comthermofisher.commanuals.plus This bond is covalent and irreversible, meaning it cannot be cleaved by reducing agents that are typically used to break disulfide bonds. thermofisher.com The stability of this thioether bond is a significant advantage in many applications, as it ensures that the conjugated molecules remain linked under various experimental conditions. This robustness is particularly crucial in applications like the creation of immunotoxins, where the stability of the conjugate is essential for its efficacy. korambiotech.com The stability of the thioether bond formed by haloacetyl reagents like iodoacetate is often highlighted as a key advantage over the linkages formed by maleimide-based crosslinkers, which can be less stable. rsc.orgmdpi.com
Hydrophilicity and Membrane Impermeability as a Research Advantage
A key feature of Sulfo-SIA is the presence of a sulfonate (–SO3) group on the N-hydroxysuccinimide ring. thermofisher.comthermofisher.com This charged group imparts significant water solubility to the crosslinker, allowing it to be used directly in aqueous buffers without the need for organic solvents like DMSO or DMF, which are required for its non-sulfonated counterpart, SIA. interchim.fr
This increased hydrophilicity is a major advantage in biological research. researchgate.netresearchgate.net Furthermore, the charged nature of the Sulfo-SIA molecule prevents it from passively crossing cell membranes. korambiotech.comthermofisher.com This membrane impermeability is a critical property for researchers who want to specifically label or crosslink proteins on the outer surface of a cell. By using Sulfo-SIA, they can ensure that the reactions are confined to the extracellular domain, preventing unwanted reactions with intracellular proteins. This allows for the study of cell surface protein interactions and the targeted modification of cell surface receptors. korambiotech.comthermofisher.com
Role of the Sulfonyl Moiety in Aqueous Solubility
The key distinction of the Sulfo-SIA (N-Sulfosuccinimidyl iodoacetate) crosslinker lies in the inclusion of a sulfonyl group (specifically, a sulfonate, -SO₃⁻) on its N-hydroxysuccinimide (NHS) ring. This chemical modification is fundamental to the reagent's utility in aqueous environments, directly influencing its physicochemical properties. The non-sulfonated analog, SIA (N-Succinimidyl iodoacetate), is not water-soluble and must be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being introduced to an aqueous reaction. cyanagen.cominsung.net
The presence of the negatively charged sulfonate group on the succinimidyl ring significantly enhances the hydrophilicity of the entire molecule. creative-proteomics.com This charge increases the water solubility of the crosslinker, allowing it to be used directly in aqueous buffers without the need for organic solvents that could potentially denature or alter the conformation of sensitive proteins. creative-proteomics.comthermofisher.comthermofisher.com This property is critical for biological applications where maintaining the native structure and function of proteins is paramount. While specific quantitative solubility data for Sulfo-SIA is not always detailed in literature, its analog, Sulfo-SIAB, is reported to be soluble in water up to approximately 10 mM, providing a benchmark for the solubility enhancement conferred by the sulfonyl group. fishersci.com The improved solubility ensures that the crosslinker is readily available for reaction with target functional groups on biomolecules in physiological buffers.
| Property | Sulfo-SIA (N-Sulfosuccinimidyl iodoacetate) | SIA (N-Succinimidyl iodoacetate) |
| Key Functional Group | Sulfonate (-SO₃⁻) on the NHS ring | No sulfonate group |
| Aqueous Solubility | Water-soluble insung.net | Insoluble in water; requires organic solvents (DMSO, DMF) cyanagen.com |
| Rationale for Solubility | The charged sulfonate group increases the molecule's hydrophilicity. creative-proteomics.comthermofisher.com | The molecule is lipophilic and lacks a charged group to promote aqueous solubility. fishersci.com |
| Typical Use in Buffers | Can be dissolved directly in aqueous physiological buffers. | Must first be dissolved in an organic solvent before addition to the aqueous reaction mixture. cyanagen.com |
Implications for Cell Surface Protein Studies and Extracellular Labeling
The enhanced water solubility imparted by the sulfonyl group has a critical secondary consequence: it renders the this compound impermeable to the cell membrane. korambiotech.comnih.govhuji.ac.ilinterchim.fr The negatively charged sulfonate group prevents the molecule from passively diffusing across the hydrophobic lipid bilayer of the cell membrane. thermofisher.com This characteristic is pivotal for researchers aiming to specifically study proteins located on the exterior surface of a cell.
When using Sulfo-SIA, only proteins with accessible primary amine and sulfhydryl groups exposed on the cell surface will be covalently labeled. nih.gov This selectivity allows for the clear differentiation and identification of extracellular proteins versus those in the cytoplasm or within intracellular organelles. korambiotech.comhuji.ac.il This method has become a cornerstone in cell surface proteomics, enabling the isolation and subsequent analysis of surface receptors, transporters, and other membrane-associated proteins. dicp.ac.cn
In contrast, non-sulfonated, membrane-permeable crosslinkers like SIA can pass through the cell membrane and react with intracellular proteins. korambiotech.com While this can be useful for other applications, it complicates the specific analysis of the surface proteome. To limit the labeling to surface proteins with a membrane-permeable reagent, reaction parameters such as time and concentration must be meticulously controlled to minimize internalization. korambiotech.com With a membrane-impermeable crosslinker like Sulfo-SIA, the time and quantity of the reagent are less critical variables for ensuring cell-surface specificity. korambiotech.com
| Feature | Sulfo-SIA (Sulfonated Crosslinker) | SIA (Non-Sulfonated Crosslinker) |
| Cell Membrane Permeability | Impermeable thermofisher.comkorambiotech.com | Permeable fishersci.com |
| Primary Application | Cell surface protein labeling nih.govhuji.ac.il | Intracellular crosslinking |
| Specificity | Reacts exclusively with proteins on the outer surface of the cell membrane. nih.gov | Can react with both extracellular and intracellular proteins. korambiotech.com |
| Experimental Control | Reaction time and concentration are less critical for achieving surface specificity. korambiotech.com | Requires careful control of reaction conditions to minimize labeling of internal proteins. korambiotech.com |
| Outcome | Allows for specific isolation and identification of the cell surface proteome. dicp.ac.cn | Can lead to a mixed population of labeled surface and internal proteins. |
Methodological Frameworks for Utilizing Sulfo Sia Crosslinker
General Principles of Two-Step Bioconjugation with Heterobifunctional Reagents
Heterobifunctional crosslinkers, such as Sulfo-SIA, possess two different reactive groups, enabling a controlled, two-stage conjugation process. thermofisher.comthermofisher.comgbiosciences.com This approach is fundamental to producing specific protein-protein or protein-peptide conjugates, such as antibody-drug conjugates (ADCs). dcchemicals.comhuji.ac.il The general principle involves reacting one functional group of the crosslinker with the first biomolecule, purifying the intermediate, and then reacting the second functional group with the second biomolecule. thermofisher.comthermofisher.com This sequential method offers significant advantages over one-step procedures that use homobifunctional reagents. thermofisher.comhuji.ac.il
The primary benefit of a two-step reaction strategy with a heterobifunctional crosslinker like Sulfo-SIA is the significant reduction of undesirable self-conjugation and polymerization. thermofisher.comthermofisher.comhuji.ac.il In a one-step reaction with a homobifunctional reagent, molecules can randomly crosslink, leading to a heterogeneous mixture of polymers and intramolecularly crosslinked species. thermofisher.com
The sequential approach circumvents this issue. thermofisher.com The process using Sulfo-SIA typically proceeds as follows:
Activation of the First Biomolecule: The first protein (Protein 1), which contains accessible primary amines (e.g., on lysine (B10760008) residues), is reacted with Sulfo-SIA. thermofisher.com The N-hydroxysuccinimide (NHS) ester end of Sulfo-SIA reacts with the amine groups. thermofisher.com This reaction is generally performed first because the NHS ester group is less stable in aqueous solutions compared to the iodoacetyl group. thermofisher.com
Purification: Following the initial reaction, the excess, unreacted Sulfo-SIA and the N-hydroxysulfosuccinimide byproduct are removed. thermofisher.comthermofisher.com This purification step is critical and ensures that the second biomolecule is not inadvertently activated by leftover crosslinker, which would lead to self-conjugation. thermofisher.com
Conjugation to the Second Biomolecule: The purified, iodoacetyl-activated Protein 1 is then introduced to the second biomolecule (Protein 2), which must possess free sulfhydryl (thiol) groups (e.g., on cysteine residues). huji.ac.il The iodoacetyl group of the crosslinker specifically reacts with the sulfhydryl group, forming a stable thioether bond and completing the conjugation. nih.gov
This controlled, stepwise process ensures that Protein 1 is specifically linked to Protein 2, yielding a well-defined conjugate and minimizing the formation of complex, unwanted products. huji.ac.ilkorambiotech.com
The efficiency and specificity of bioconjugation with Sulfo-SIA are highly dependent on the careful optimization of reaction conditions. Key parameters include pH, temperature, and the concentration of reactants. nih.govnih.gov
pH: The pH of the reaction buffer is a critical factor as the two reactive ends of Sulfo-SIA have different optimal pH ranges.
Amine Reaction (NHS Ester): The reaction of the NHS ester with primary amines is most efficient at a pH between 7.2 and 8.5. thermofisher.com While the reaction proceeds at neutral pH, the rate is slower. nih.gov At higher pH values, the rate of hydrolysis of the NHS ester also increases, which competes with the conjugation reaction and can reduce efficiency. thermofisher.comnih.gov
Sulfhydryl Reaction (Iodoacetyl): The reaction of the iodoacetyl group with sulfhydryls is typically performed at a pH between 7.5 and 8.5 for iodoacetamides, a related chemistry. huji.ac.il The reaction of iodoacetic acid with sulfhydryl groups has been known for decades. nih.gov The thiol group must be in its nucleophilic thiolate form (S-) for the reaction to occur, which is favored at a pH above the pKa of the cysteine sulfhydryl group (approximately 8.2). mit.edu
Temperature: Conjugation reactions are often conducted at room temperature or at 4°C. thermofisher.com Lowering the temperature can help to decrease the rate of hydrolysis of the NHS ester and limit potential protein aggregation or degradation during the reaction. thermofisher.comnih.gov
Reagent Concentration: The molar ratio of the crosslinker to the biomolecule must be carefully controlled. A molar excess of Sulfo-SIA is typically used in the first step to ensure efficient activation of the first protein. mtoz-biolabs.com However, excessive amounts can lead to modification of too many sites, potentially impacting protein function or causing solubility issues. The concentration of the protein itself should also be optimized to prevent aggregation, which can be a problem during chemical reactions. nih.gov
| Parameter | NHS Ester Reaction (Amine Target) | Iodoacetyl Reaction (Sulfhydryl Target) | Rationale |
|---|---|---|---|
| pH | 7.2 - 8.5 | 7.5 - 8.5 | Balances reaction rate with reagent stability (hydrolysis) and ensures the target group is in its reactive form. huji.ac.ilthermofisher.comnih.gov |
| Temperature | 4°C to Room Temperature | 4°C to Room Temperature | Lower temperatures can reduce hydrolysis of the NHS ester and improve protein stability. thermofisher.comnih.gov |
| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES, Borate) | Amine-free and thiol-free buffers (e.g., PBS, HEPES) | Amine-containing buffers like Tris will compete with the target protein for reaction with the NHS ester. thermofisher.com Thiol-containing buffers (e.g., with DTT) would react with the iodoacetyl group. |
| Reagent Concentration | Molar excess of crosslinker to protein | Slight molar excess of sulfhydryl-containing protein to activated protein | Drives the reaction to completion while managing the degree of modification and preventing precipitation. nih.govmtoz-biolabs.com |
Purification and Characterization of Sulfo-SIA Crosslinker-Modified Biomolecules
Following the conjugation reaction, a critical phase involves the purification of the newly formed biomolecule conjugate and its thorough characterization to confirm successful linkage and structural integrity. tandfonline.com This ensures that the final product is free from contaminants and possesses the desired properties for its intended application.
The removal of excess unreacted crosslinker, reaction byproducts (like N-hydroxysulfosuccinimide), and unconjugated biomolecules is essential for obtaining a pure conjugate. tandfonline.com Several techniques are commonly employed for this purpose.
Dialysis: This technique involves placing the reaction mixture in a semi-permeable membrane bag and immersing it in a large volume of buffer. Small molecules like unreacted Sulfo-SIA and byproducts diffuse out, while the larger conjugate is retained. While effective, dialysis can be a slow process. tandfonline.com
Desalting / Size-Exclusion Chromatography (SEC): This is a faster alternative to dialysis. The sample is passed through a column packed with a porous resin. Larger molecules (the conjugate) pass through the column quickly, while smaller molecules (unreacted reagents) enter the pores of the resin and are eluted later. thermofisher.com This method effectively separates the conjugate from low-molecular-weight contaminants.
Precipitation: In some cases, the conjugate can be precipitated out of solution using organic solvents, leaving the smaller, unreacted reagents in the supernatant. tandfonline.com This method is less common for protein conjugates as it can lead to denaturation.
Affinity Chromatography: If one of the biomolecules has a specific binding partner (e.g., an antibody with its antigen or a tagged protein), affinity chromatography can be used to specifically isolate the conjugate.
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Dialysis | Separation based on molecular weight cutoff of a membrane. tandfonline.com | Gentle on the sample; simple setup. | Time-consuming; requires large buffer volumes. tandfonline.com |
| Desalting / SEC | Separation based on molecular size. thermofisher.com | Fast; provides good separation from small molecules. | Can lead to sample dilution. |
| Affinity Chromatography | Separation based on specific binding interactions. nih.gov | Highly specific; yields very pure product. | Requires a specific affinity tag/ligand; elution conditions can be harsh. |
| Precipitation | Differential solubility in organic solvents. tandfonline.com | Can be rapid. | Risk of protein denaturation and co-precipitation. tandfonline.com |
A comprehensive characterization of the purified conjugate is necessary to verify its structure, purity, and integrity. unimi.itresearchgate.net This is typically achieved using a combination of spectroscopic and chromatographic methods.
Spectroscopic Techniques:
UV-Visible (UV-Vis) Spectroscopy: This is a straightforward method often used to determine the concentration of the protein and the degree of conjugation, especially if the crosslinked molecule has a unique absorbance peak. nih.goviaea.org For antibody-drug conjugates, UV-Vis spectroscopy is a common method to calculate the drug-to-antibody ratio (DAR). nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary and tertiary structure of the protein component of the conjugate. acs.org It can detect significant conformational changes that may occur during the conjugation process, which could impact the biomolecule's activity. acs.org
Chromatographic Techniques:
Size-Exclusion Chromatography (SEC): SEC is widely used to assess the purity of the conjugate and to detect and quantify aggregates. nih.gov When coupled with multi-angle light scattering (SEC-MALS), it becomes a powerful tool for determining the absolute molecular weight of the conjugate, as well as the degree of substitution and valency, without the need for standards. nih.govacs.org
Ion-Exchange Chromatography (IEX): IEX separates molecules based on differences in their surface charge. americanpharmaceuticalreview.com It is useful for resolving different conjugated species that may have different charge profiles due to the modification of charged residues like lysine. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry provides detailed information on the molecular weight of the conjugate, confirming successful crosslinking and identifying the distribution of species. acs.orgpegsummiteurope.com It is a powerful technique for the comprehensive characterization of complex bioconjugates. nih.gov
| Technique | Primary Application | Information Obtained |
|---|---|---|
| UV-Vis Spectroscopy | Quantification | Protein concentration; degree of conjugation (e.g., DAR). nih.goviaea.org |
| Circular Dichroism (CD) | Structural Integrity | Assessment of protein secondary and tertiary structure post-conjugation. acs.org |
| Size-Exclusion Chromatography (SEC) | Purity and Aggregation | Separates based on size; quantifies high molecular weight species (aggregates). nih.gov |
| SEC-MALS | Molecular Weight & Valency | Absolute molecular weight, degree of substitution, and valency of conjugates. acs.org |
| Ion-Exchange Chromatography (IEX) | Charge Heterogeneity | Separates species with different surface charges. americanpharmaceuticalreview.comacs.org |
| Hydrophobic Interaction Chromatography (HIC) | Conjugation Ratio | Separates species based on hydrophobicity; standard for DAR analysis in ADCs. unimi.itamericanpharmaceuticalreview.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular Identity | Confirms molecular weight of the conjugate and distribution of species. acs.orgpegsummiteurope.com |
Applications of Sulfo Sia Crosslinker in Advanced Biochemical and Molecular Biology Research
Elucidating Protein-Protein Interactions (PPIs)
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. Chemical crosslinking provides a powerful tool to capture these interactions, including transient and weak ones, within their native context. researchgate.net
Probing Near-Neighbor Protein Relationships
Sulfo-SIA is employed to investigate the spatial arrangement of proteins by covalently linking those in close proximity. targetmol.comkorambiotech.com Its heterobifunctional nature allows for a two-step crosslinking process. The N-hydroxysuccinimide (NHS) ester end of Sulfo-SIA reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein. scribd.com The iodoacetyl group then reacts with sulfhydryl groups, found in cysteine residues. nih.gov This specificity allows for the targeted conjugation of proteins, helping to identify near-neighbor relationships within protein complexes or on the cell surface. korambiotech.com The water-solubility and membrane-impermeability of Sulfo-SIA are advantageous for studying cell surface receptor interactions, as it minimizes reactions with intracellular proteins. scribd.comkorambiotech.com
Integration with Chemical Crosslinking-Mass Spectrometry (XL-MS) for Interaction Site Mapping
The combination of chemical crosslinking with mass spectrometry (XL-MS) has become a key technique for mapping protein interaction interfaces and elucidating the higher-order structure of proteins. acs.orgthermofisher.com After crosslinking, proteins are enzymatically digested, and the resulting crosslinked peptides are identified by mass spectrometry. nih.gov This provides information about which amino acid residues are in close proximity in the folded protein or protein complex. acs.org
XL-MS analysis of proteins treated with Sulfo-SIA can distinguish between intramolecular and intermolecular crosslinks. Intramolecular crosslinks occur between amino acids within the same polypeptide chain, providing insights into the protein's tertiary structure. nih.govnih.gov Intermolecular crosslinks form between amino acids on different polypeptide chains, identifying interacting proteins and mapping their binding interfaces. nih.govnih.gov The identification of these crosslinked peptides among a complex background of unmodified peptides is a significant challenge in XL-MS. researchgate.net However, advancements in mass spectrometry instrumentation and data analysis software have greatly improved the ability to confidently identify these crosslinked species. thermofisher.com
The table below illustrates the types of crosslinks that can be identified using a heterobifunctional crosslinker like Sulfo-SIA in an XL-MS experiment.
| Crosslink Type | Description | Information Gained |
| Intramolecular | Crosslink between two residues within the same protein molecule. | Insights into protein folding and tertiary structure. |
| Intermolecular | Crosslink between two residues on different protein molecules. | Identification of protein-protein interactions and complex formation. |
| Dead-end | Only one end of the crosslinker reacts with a protein residue. | Information on solvent-accessible surfaces of the protein. acs.org |
Derivation of Distance Constraints for Protein Structural Modeling
The known length of the crosslinker's spacer arm allows the identified crosslinks to be translated into distance constraints. acs.org For Sulfo-SIA, with its 1.5 Å spacer, the distance between the alpha-carbons of the crosslinked lysine and cysteine residues can be estimated. These distance constraints are valuable for computational modeling of protein structures and complexes. nih.govnih.gov By providing a set of spatial restraints, XL-MS data can guide the modeling process, leading to more accurate predictions of protein folds and interaction interfaces. nih.govnih.gov Even a small number of distance constraints can significantly improve the accuracy of protein structure prediction. nih.govduke.edu
Structural Biology and Conformational Studies
Crosslinking is a valuable tool for probing the three-dimensional structure of proteins and analyzing conformational changes. korambiotech.comnih.gov By comparing crosslinking patterns before and after a specific interaction or conformational change, researchers can gain insights into the dynamic nature of protein structures. korambiotech.com
Analysis of Protein Quaternary Structure
The following table summarizes the applications of Sulfo-SIA in the analysis of protein quaternary structure.
| Application | Description | Outcome |
| Subunit Topology Mapping | Identifying which subunits within a protein complex are in close proximity. | A map of the spatial arrangement of the protein subunits. nih.gov |
| Stabilization of Complexes | Covalently linking subunits to preserve the integrity of the complex during analysis. | Enables the study of transient or weak interactions within the complex. researchgate.net |
| Conformational Analysis | Comparing crosslinking patterns in different functional states of the complex. | Insights into conformational changes associated with protein function. korambiotech.com |
Capturing Transient Conformational States in Experimental Settings
The study of transient protein-protein interactions and conformational changes is often challenging due to their short-lived nature. nih.govcas.cn Chemical crosslinking has emerged as a valuable technique to "trap" these fleeting interactions, allowing for their characterization. nih.gov While various crosslinkers exist, those with rapid reaction kinetics are particularly suited for capturing dynamic events. nih.gov
Photo-reactive crosslinkers, for instance, can be activated by UV light to initiate crosslinking at a specific time point, providing temporal control. nih.govbiorxiv.org This "plant-and-cast" strategy allows for the capture of interactions as they occur in real-time. biorxiv.org While not a photo-activated crosslinker itself, the principle of using chemical crosslinkers to stabilize transient states is well-established. The relatively short spacer arm of Sulfo-SIA (1.5 Angstroms) makes it suitable for crosslinking molecules that come into very close proximity. proteochem.cominsung.netdcchemicals.com This property can be leveraged to capture and identify components of transient protein complexes.
Research has shown that different crosslinkers can provide complementary information about protein conformations. For example, a study comparing various crosslinkers, including the heterobifunctional crosslinker sulfo-SDAD, demonstrated that different reagents could capture distinct conformational states of calmodulin and its complexes. nih.gov The ability to trap transient interactions is crucial for understanding the mechanisms of many cellular processes, including enzyme-substrate binding and signaling pathways. cas.cn
Bioconjugate Synthesis for Research Tools
The synthesis of bioconjugates is a cornerstone of modern biomedical research, enabling the development of novel diagnostics and therapeutics. dcchemicals.comresearchgate.net Sulfo-SIA is a valuable reagent in this field due to its ability to link different types of biomolecules with high efficiency and specificity. dcchemicals.com
Antibody-enzyme and antibody-fluorophore conjugates are widely used in immunoassays, immunohistochemistry, and flow cytometry. thermofisher.comlumiprobe.com The production of these conjugates often involves the use of heterobifunctional crosslinkers to ensure a controlled and reproducible process. thermofisher.comkorambiotech.com
The general strategy for creating an antibody-enzyme conjugate using a crosslinker like Sulfo-SIA involves a two-step process. First, the NHS ester of the crosslinker reacts with primary amines on the antibody. After removing excess crosslinker, the iodoacetyl-activated antibody is then reacted with a sulfhydryl-containing enzyme. This sequential approach minimizes the formation of unwanted homodimers of either the antibody or the enzyme. thermofisher.com
Similarly, fluorophores can be conjugated to antibodies to create fluorescently labeled probes for various imaging applications. Kits for labeling antibodies with fluorescent dyes often utilize NHS ester chemistry to target primary amines on the antibody. lumiprobe.com
| Conjugate Type | Components | Crosslinker Application |
| Antibody-Enzyme | Antibody, Enzyme | Covalent linkage of the enzyme to the antibody. |
| Antibody-Fluorophore | Antibody, Fluorophore | Covalent attachment of the fluorophore to the antibody. |
To elicit a robust immune response against small peptides (haptens), they are often conjugated to larger carrier proteins, such as Keyhole Limpet Hemocyanin (KLH) or bovine serum albumin (BSA). thermofisher.comresearchgate.netkorambiotech.com This process creates an immunogen that can be used to generate antibodies specific to the peptide of interest.
Heterobifunctional crosslinkers like Sulfo-SIA are instrumental in this process. nih.gov Peptides are often synthesized with a terminal cysteine residue, which provides a free sulfhydryl group for conjugation. korambiotech.com The NHS ester of Sulfo-SIA is first reacted with the carrier protein, activating it with iodoacetyl groups. The activated carrier is then incubated with the sulfhydryl-containing peptide, resulting in a stable thioether bond. thermofisher.com
The choice of crosslinker can significantly impact the immunogenicity of the resulting conjugate. nih.gov Factors such as the length of the spacer arm and the hydrophobicity of the crosslinker can influence the presentation of the peptide to the immune system. nih.govresearchgate.net For example, a study comparing different crosslinkers for the conjugation of an HIV-1 fusion peptide to a carrier protein found that linkers with spacer arms between 5 and 10 Å generally yielded a better immune response. nih.gov
| Component | Function |
| Peptide (Hapten) | The target antigen for antibody production. |
| Carrier Protein | A large, immunogenic protein that enhances the immune response to the conjugated peptide. |
| Sulfo-SIA | Covalently links the peptide to the carrier protein. |
Immobilization Strategies for Affinity-Based Technologies
The immobilization of biomolecules onto solid supports is fundamental to a wide range of affinity-based technologies, including biosensors, microarrays, and affinity chromatography. researchgate.netmdpi.com The orientation and stability of the immobilized molecule are critical for the performance of these devices. nih.gov
For immunosensors and antibody microarrays, it is crucial to immobilize antibodies in an oriented fashion, with their antigen-binding sites (Fab regions) freely accessible. researchgate.netmdpi.comnih.gov Random immobilization can lead to a significant loss of binding capacity, as many of the antibodies may be attached in an orientation that blocks their Fab regions. researchgate.netmdpi.com
One effective strategy for oriented antibody immobilization involves the use of Protein A or Protein G. researchgate.netmdpi.comnih.gov These proteins bind specifically to the Fc region of IgG antibodies. By first immobilizing Protein A or G onto the solid support and then capturing the antibody, a uniform, "end-on" orientation can be achieved. nih.gov
To create a stable, covalent linkage, a crosslinker can be used to permanently attach the antibody to the Protein G/A-coated surface. A novel "preactivation" method has been developed where the Protein G is first reacted with a crosslinker like Sulfo-SIAB (a longer-chain analog of Sulfo-SIA). researchgate.netmdpi.comnih.gov The activated surface is then incubated with the antibody, which is subsequently crosslinked in its Fc region. researchgate.netmdpi.comnih.gov This method has been shown to result in a higher signal and binding capacity compared to traditional immobilization techniques. mdpi.comnih.gov This approach is applicable to various platforms, including microtiter plates, biosensor chips, and magnetic particles. researchgate.netmdpi.comdntb.gov.ua
Affinity chromatography is a powerful technique for purifying proteins and other biomolecules from complex mixtures. This method relies on the specific interaction between a ligand immobilized on a solid support (the affinity matrix) and the target molecule. researchgate.netmdpi.com
The same principles of oriented immobilization used for biosensors can be applied to the preparation of affinity chromatography media. researchgate.netmdpi.com By covalently attaching antibodies to a support matrix in an oriented fashion, highly specific and efficient affinity columns can be created for immunoprecipitation and protein purification. researchgate.netmdpi.com The use of crosslinkers like Sulfo-SIA and its analogs ensures that the antibodies are stably attached to the support, preventing leaching during the purification process and allowing for the regeneration and reuse of the column. researchgate.netmdpi.comnih.gov
Beyond chromatography, Sulfo-SIA can be used to immobilize various molecules onto a range of research supports, including beads and resins, for applications such as pull-down assays and cell separation. proteochem.com
Challenges, Limitations, and Future Directions in Sulfo Sia Crosslinker Methodology
Addressing Non-Specific Reactions and Undefined Byproduct Formation in Complex Biological Samples
A significant challenge in the application of any crosslinker within a complex biological milieu, such as cell lysates or plasma, is the potential for non-specific reactions and the formation of undefined byproducts. mbl.co.jp While Sulfo-SIA offers relatively high specificity for primary amines and sulfhydryls, off-target reactions can still occur, leading to ambiguous results and reduced yields of the desired conjugate.
The iodoacetyl group of Sulfo-SIA is highly reactive towards free sulfhydryl groups (cysteines). However, in the absence of accessible thiols or at a high excess of the reagent, it can also react with other nucleophilic residues like histidine and tyrosine, although at a slower rate. nih.govthermofisher.com The N-hydroxysuccinimide (NHS) ester end is reactive towards primary amines (lysines and N-termini of proteins). A common side reaction for NHS esters is hydrolysis in aqueous solutions, which competes with the desired amidation reaction and becomes more pronounced at higher pH. thermofisher.comresearchgate.net This hydrolysis results in an unreactive carboxylate group, consuming the crosslinker and complicating stoichiometry. researchgate.net
Furthermore, in complex samples, the presence of various small molecules and proteins with accessible reactive groups can lead to the formation of a heterogeneous mixture of conjugated species. nih.gov This not only complicates the purification of the target conjugate but can also interfere with downstream analyses. For instance, non-specific binding of antibodies to unintended proteins or receptors is a known issue in immunoassays and can lead to false-positive results. mbl.co.jpnih.gov
Strategies to mitigate these non-specific reactions include:
Optimization of Reaction Conditions: Careful control of pH, temperature, and reaction time can favor the desired conjugation. For instance, performing the iodoacetyl-thiol reaction at a slightly acidic to neutral pH (6.5-7.5) can enhance its specificity for sulfhydryls. thermofisher.com
Use of Blocking Agents: In immunoassays and other applications involving complex mixtures, blocking agents like bovine serum albumin (BSA) or casein can be used to saturate non-specific binding sites. nih.gov
Quenching of Excess Reagent: After the desired reaction time, quenching agents can be added to inactivate the excess crosslinker. For the iodoacetyl group, reagents like 2-mercaptoethanol (B42355) or dithiothreitol (B142953) (DTT) can be used. For the NHS ester, a high concentration of a primary amine-containing buffer like Tris can be added.
Purification of the Conjugate: Robust purification methods, such as size-exclusion chromatography (SEC) or affinity chromatography, are crucial to isolate the desired conjugate from byproducts and unreacted components.
Below is a table summarizing common non-specific reactions and byproduct formations with Sulfo-SIA and potential mitigation strategies.
| Non-Specific Reaction / Byproduct | Cause | Mitigation Strategies |
| Reaction with non-thiol residues | High concentration of iodoacetyl group, absence of accessible thiols. | Optimize crosslinker-to-protein ratio; ensure availability of target sulfhydryls. |
| Hydrolysis of NHS ester | Reaction in aqueous buffer, especially at alkaline pH. | Perform reaction at optimal pH (7.2-8.5); use freshly prepared crosslinker solution. thermofisher.com |
| Formation of heterogeneous conjugates | Presence of multiple reactive sites in complex biological samples. | Optimize reaction stoichiometry; use site-directed mutagenesis to introduce unique reactive sites. |
| Non-specific binding in immunoassays | Interactions of antibodies with unintended proteins or surfaces. | Use blocking agents (e.g., BSA, casein); optimize buffer composition. nih.gov |
Strategies for Enhancing Reproducibility and Predictability in Conjugation Reactions
A major goal in bioconjugation is to achieve reproducible and predictable conjugation ratios, often referred to as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs). nih.gov Inconsistent conjugation can lead to batch-to-batch variability, affecting the efficacy and safety of therapeutic conjugates and the reliability of diagnostic reagents. The use of SIA, the non-sulfonated precursor to Sulfo-SIA, has been shown to allow for the synthesis of peptide-protein conjugates with predictable average conjugation ratios through carefully designed protocols. nih.govkorambiotech.com These principles can be extended to Sulfo-SIA.
A key study demonstrated two effective protocols for controlling the conjugation ratio with SIA, which are applicable to Sulfo-SIA with adjustments for its water solubility. nih.govkorambiotech.com These protocols are based on limiting either the peptide (or other molecule to be conjugated) or the activated sites on the protein.
Protocol I: Peptide-Limited Conditions
In this approach, the protein is activated with an excess of the crosslinker to saturate the available amine groups. The excess crosslinker is then removed, and a limiting amount of the sulfhydryl-containing molecule is added. The final conjugation ratio is directly proportional to the amount of the sulfhydryl-containing molecule added.
Protocol II: Linker-Limited Conditions
Here, the protein is activated with a sub-stoichiometric amount of the crosslinker to achieve a specific number of activated sites. Then, an excess of the sulfhydryl-containing molecule is added to ensure that all activated sites react. The final conjugation ratio is determined by the initial degree of protein activation.
The following table outlines these two strategies for achieving predictable conjugation ratios. korambiotech.com
| Strategy | Description | Key Parameters to Control | Advantages | Disadvantages |
| Protocol I: Peptide-Limited | Protein is saturated with the crosslinker, followed by the addition of a limiting amount of the sulfhydryl-containing molecule. | Amount of sulfhydryl-containing molecule added. | A single batch of activated protein can be used to generate conjugates with different ratios; requires smaller amounts of the molecule to be conjugated. | Requires accurate quantification of the sulfhydryl-containing molecule; sensitive to the presence of dimers or other impurities in the sulfhydryl-containing molecule. |
| Protocol II: Linker-Limited | Protein is activated with a controlled, sub-stoichiometric amount of the crosslinker, followed by the addition of an excess of the sulfhydryl-containing molecule. | The initial molar ratio of crosslinker to protein. | Less sensitive to the precise concentration and purity of the sulfhydryl-containing molecule; can be more straightforward for achieving a specific, predefined conjugation ratio. | May require more optimization to determine the ideal crosslinker-to-protein ratio for the desired level of activation. |
Achieving high reproducibility also depends on the careful control of reaction parameters such as pH, temperature, and reaction time, as well as the purity of the reactants.
Integration with Emerging Technologies in Proteomics and Chemical Biology
Sulfo-SIA and related crosslinkers are valuable tools that can be integrated with a range of emerging technologies in proteomics and chemical biology to address complex biological questions.
In the field of quantitative proteomics , Sulfo-SIA can be used in conjunction with mass spectrometry (MS) to study protein-protein interactions and protein structure. nih.govnih.gov By crosslinking interacting proteins and then digesting the complex, the resulting crosslinked peptides can be identified by MS, providing distance constraints that can be used to model the three-dimensional structure of the protein complex. nih.gov The use of isotopic labeling in conjunction with crosslinking can further enhance quantitative analysis. nih.gov
Sulfo-SIA is also instrumental in the development of chemical probes for activity-based protein profiling (ABPP). nih.govresearchgate.net By attaching a reporter tag (e.g., biotin (B1667282) or a fluorophore) to a molecule of interest via a Sulfo-SIA linker, researchers can create probes to identify and characterize the cellular targets of that molecule. rsc.org
A significant application of Sulfo-SIA is in the construction of antibody-drug conjugates (ADCs) . mdpi.com The crosslinker is used to attach a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen. The water-solubility of Sulfo-SIA is advantageous in these applications. The stability of the thioether bond formed by the iodoacetyl group is also a desirable feature for ADCs.
The table below summarizes some of the key applications of Sulfo-SIA in emerging technologies.
| Technology | Application of Sulfo-SIA | Key Advantages |
| Quantitative Mass Spectrometry | Crosslinking of protein complexes for structural analysis. | Provides distance constraints for protein modeling; can be combined with isotopic labeling for quantitative studies. nih.govnih.gov |
| Chemical Probe Development | Synthesis of probes for activity-based protein profiling (ABPP). | Enables the attachment of reporter tags to small molecules for target identification and validation. rsc.org |
| Antibody-Drug Conjugates (ADCs) | Linking cytotoxic drugs to monoclonal antibodies. | Forms a stable conjugate; the hydrophilicity of the sulfo-group can improve the solubility of the ADC. mdpi.com |
| Immobilization on Surfaces | Covalent attachment of proteins to solid supports for biosensors and affinity chromatography. | Allows for the oriented immobilization of proteins, which can enhance the performance of the device or matrix. thieme-connect.com |
Potential for Design of Novel Sulfo-SIA Crosslinker Derivatives for Enhanced Research Specificity
While Sulfo-SIA is a versatile crosslinker, there is potential for the design of novel derivatives with enhanced properties to meet the demands of increasingly sophisticated research applications. Future design efforts could focus on several key areas:
Increased Specificity: While the iodoacetyl group is relatively specific for sulfhydryls, the development of derivatives with alternative reactive groups that offer even higher chemoselectivity could reduce off-target reactions. For example, incorporating functionalities that react with non-canonical amino acids introduced into proteins through genetic code expansion could offer unparalleled specificity.
Cleavable Linkers: Sulfo-SIA is a non-cleavable crosslinker. The development of Sulfo-SIA analogues with cleavable spacer arms (e.g., disulfide bonds or ester linkages) would be highly beneficial for applications such as the analysis of protein-protein interactions by mass spectrometry, as it would simplify the identification of crosslinked peptides.
Multi-functional Linkers: The design of trifunctional or tetrafunctional Sulfo-SIA derivatives could enable more complex conjugation strategies, such as the attachment of multiple different molecules to a single protein or the creation of higher-order molecular assemblies.
Tunable Spacer Arms: The length and composition of the spacer arm can influence the properties of the resulting conjugate. The synthesis of a library of Sulfo-SIA derivatives with varying spacer arm lengths and flexibilities would provide researchers with more options to optimize their conjugation strategies for specific applications.
The synthesis of novel N-hydroxysuccinimide esters is an active area of research, with new methods being developed to introduce a wide range of functionalities. nih.govresearchgate.netrsc.orgamerigoscientific.com These synthetic advancements could be leveraged to create the next generation of Sulfo-SIA crosslinkers with tailored properties for enhanced research specificity.
Q & A
Q. What quality control metrics are essential for Sulfo-SIA XL-MS data reproducibility?
- Methodological Answer:
- Spectral Quality : Monitor metrics like precursor mass accuracy (±5 ppm) and MS/MS fragmentation coverage.
- Crosslink Identification Rate : Aim for ≥70% inter-protein crosslinks in well-characterized complexes.
- Replicate Consistency : Require ≥2 technical replicates with ≥80% overlap in crosslink identifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
